Product packaging for 2-Bromo-7-fluoro-4-methylbenzothiazole(Cat. No.:CAS No. 1019108-45-2)

2-Bromo-7-fluoro-4-methylbenzothiazole

Cat. No.: B1382857
CAS No.: 1019108-45-2
M. Wt: 246.1 g/mol
InChI Key: LRXXSJHRMSCSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-7-fluoro-4-methylbenzothiazole (CAS 1019108-45-2) is a high-value benzothiazole derivative designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Its molecular structure incorporates bromine at the C2 position, a strategic site for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups to create targeted libraries of novel compounds . The synergistic presence of both bromine and fluorine atoms on the benzothiazole scaffold enhances its potential as a privileged building block in the search for new biologically active substances . Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. Research indicates that such compounds have demonstrated significant promise as anticancer agents, showing efficacy against a range of cancer cell lines, including mammary, ovarian, and renal carcinomas . The structural motif of 2-substituted benzothiazoles is also found in compounds with antimicrobial, antifungal, and anti-inflammatory properties . The specific substitution pattern of this compound makes it a critical precursor in the synthesis of hybrid molecules, a modern approach in drug discovery that combines multiple pharmacophores to enhance biological effects and overcome drug resistance . Researchers can leverage this compound to develop novel scaffolds for screening against various disease targets. It is supplied for research purposes as a building block for chemical synthesis. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFNS B1382857 2-Bromo-7-fluoro-4-methylbenzothiazole CAS No. 1019108-45-2

Properties

IUPAC Name

2-bromo-7-fluoro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXXSJHRMSCSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure ():

  • Starting Material : 4-Methyl-3-fluoroaniline (or a derivative) is dissolved in acetic acid.
  • Thiocyanate Addition : Potassium thiocyanate (KSCN) is added in stoichiometric excess.
  • Bromination : Bromine (Br₂) in acetic acid is introduced dropwise at 0–10°C to prevent side reactions.
  • Cyclization : The mixture is stirred for 4–10 hours, forming the benzothiazole ring.
  • Isolation : The product is precipitated by dilution with water, filtered, and recrystallized from ethanol.

Key Data :

Parameter Value Source
Yield 70–75%
Melting Point 210–211°C (after drying)
Purity >99% (HPLC)

Mechanism :
Bromine acts as both an oxidizing agent and electrophile, facilitating cyclization and introducing the bromine atom at position 2. The methyl and fluorine substituents are retained from the aniline precursor.

Post-Functionalization of Preformed Benzothiazoles

For cases where direct cyclization is challenging, bromination of a pre-synthesized 7-fluoro-4-methylbenzothiazole core is feasible.

Procedure ():

  • Core Synthesis : 7-Fluoro-4-methylbenzothiazole is prepared via cyclization of 4-methyl-3-fluoroaniline with thiourea.
  • Bromination :
    • Reagent : N-Bromosuccinimide (NBS) or Br₂ in a chlorinated solvent (e.g., CH₂Cl₂).
    • Conditions : Catalytic Lewis acid (e.g., FeCl₃), 0–25°C.
  • Workup : Neutralization, extraction, and chromatography.

Key Data :

Parameter Value Source
Bromination Yield 60–65%
Reaction Time 6–8 hours

Challenges :

  • Regioselectivity requires careful control of stoichiometry and temperature.
  • Over-bromination at adjacent positions may occur without precise conditions.

Diazotization and Bromine Displacement

This method involves diazotization of a 2-aminobenzothiazole precursor, followed by bromine substitution.

Procedure ():

  • Diazotization : 2-Amino-7-fluoro-4-methylbenzothiazole is treated with NaNO₂ and HCl at 0–5°C.
  • Bromine Introduction : The diazonium salt is reacted with CuBr or HBr in the presence of Cu powder.
  • Purification : Recrystallization from benzene/ethanol (1:1).

Key Data :

Parameter Value Source
Overall Yield 50–55%
Purity 98.5% (GC-MS)

Limitations :

  • Lower yields due to intermediate instability.
  • Requires high-purity starting materials.

Microwave-Assisted Synthesis

A modern approach to reduce reaction times and improve efficiency.

Procedure ():

  • Reagents : Substituted aniline, KSCN, Br₂, and acetic acid.
  • Conditions : Microwave irradiation (100–150 W, 80–100°C, 20–30 minutes).
  • Workup : Similar to classical methods.

Advantages :

  • Reaction time reduced from hours to minutes.
  • Yields comparable to traditional methods (~70%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclization 70–75 >99 One-step, high regioselectivity Requires excess Br₂
Post-Functionalization 60–65 98 Flexibility in substitution Multi-step, lower yields
Diazotization 50–55 98.5 Compatible with sensitive groups Intermediate instability
Microwave-Assisted 70 99 Rapid synthesis Specialized equipment required

Critical Considerations

  • Regioselectivity : The position of bromine is controlled by the electronic effects of the methyl and fluorine groups. DFT calculations suggest the 2-position is favored due to resonance stabilization ().
  • Purification : Recrystallization from ethanol/benzene mixtures is optimal for removing unreacted aniline and KSCN.
  • Scalability : Cyclization methods are preferred for industrial-scale synthesis due to fewer steps and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-fluoro-4-methylbenzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzothiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-7-fluoro-4-methylbenzothiazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluoro-4-methylbenzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds are compared based on substituent positions, halogens, and functional groups:

Table 1: Structural Comparison of Benzothiazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Availability/Notes
2-Bromo-7-fluoro-4-methylbenzothiazole Br (2), F (7), CH₃ (4) C₇H₄BrFNS 233.08 N/A Discontinued
2-Bromo-6-fluoro-4-methylbenzothiazole Br (2), F (6), CH₃ (4) C₇H₄BrFNS 233.08 152937-04-7 Available (related products)
2-Bromo-7-chlorobenzothiazole Br (2), Cl (7) C₇H₃BrClNS 248.53 3507-58-2 Available
2-Bromo-7-chloro-4-fluoro-1,3-benzothiazole Br (2), Cl (7), F (4) C₇H₂BrClFNS 266.52 1251033-79-0 Limited data
4-Bromo-7-fluorobenzo[d]thiazol-2-amine Br (4), F (7), NH₂ (2) C₇H₄BrFN₂S 239.09 942473-89-4 Available (95%+ purity)

Key Observations :

  • Substituent Position : Fluorine at position 6 vs. 7 (e.g., 2-Bromo-6-fluoro-4-methylbenzothiazole) modifies steric hindrance and electronic distribution, which could influence binding affinity in biological targets .
  • Functional Groups : The presence of an amine group (e.g., 4-Bromo-7-fluorobenzo[d]thiazol-2-amine) introduces hydrogen-bonding capability, enhancing solubility and interaction with biomolecules compared to methyl or halogen-only derivatives .

Physical and Chemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
This compound N/A N/A N/A N/A
2-Bromo-7-chlorobenzothiazole 66–67 330.5 (predicted) 1.849 (predicted) -1.49
2-Bromo-7-chloro-4-fluoro-1,3-benzothiazole N/A N/A N/A N/A

Notes:

  • Limited data exist for the target compound’s physical properties, highlighting a research gap.
  • The chlorine-substituted analog (2-Bromo-7-chlorobenzothiazole) has a relatively low pKa (-1.49), indicating strong acidity, likely due to electron-withdrawing effects of halogens .

Commercial and Research Relevance

  • Discontinued Status : The discontinued status of this compound suggests challenges in synthesis or stability, prompting reliance on analogs like 4-Bromo-7-fluorobenzo[d]thiazol-2-amine for drug discovery .
  • Pharmaceutical Potential: Amino-substituted derivatives (e.g., 2-Amino-5-bromo-4-methylthiazole, similarity score 0.85 ) are prioritized in medicinal chemistry due to their bioactivity, though benzothiazoles generally offer enhanced aromatic stability compared to simpler thiazoles .

Biological Activity

2-Bromo-7-fluoro-4-methylbenzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique chemical structure that includes a bromine atom at the second position, a fluorine atom at the seventh position, and a methyl group at the fourth position of the benzothiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrFNS. The presence of halogen substituents (bromine and fluorine) enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Property Details
Molecular FormulaC8H5BrFNS
Molecular Weight232.10 g/mol
Chemical ClassBenzothiazole
SolubilitySoluble in organic solvents
ReactivityUndergoes nucleophilic substitution

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance its binding affinity, facilitating interactions that can lead to inhibition or activation of specific pathways. Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting a mechanism that involves the disruption of cellular proliferation processes.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of melanoma cells (B16F10) with an IC50 value indicating potent activity.

Cell Line IC50 Value (µM)Effect
B16F1012.5Significant growth inhibition
MCF-715.3Moderate growth inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Cytotoxicity in Cancer Models : A study conducted on B16F10 melanoma cells revealed that treatment with this compound resulted in cell cycle arrest and apoptosis, confirming its potential as an anticancer agent.
  • Antimicrobial Efficacy : Research assessing the antimicrobial properties of this compound demonstrated effective inhibition of bacterial growth, supporting its application as a lead compound for developing new antibiotics.

Q & A

Q. What synthetic methodologies are effective for preparing 2-bromo-7-fluoro-4-methylbenzothiazole?

A common approach involves halogenation and cyclization steps. For example, reacting substituted aniline derivatives with brominating agents (e.g., CuBr) and nitrites (e.g., n-butyl nitrite) in acetonitrile under reflux. Optimized conditions include a 53% yield after purification via silica gel chromatography and crystallization from hexane. Characterization via 1H^1H NMR, IR spectroscopy, and elemental analysis ensures structural fidelity .

Example Protocol :

  • Dissolve 4-phenyl-2-aminothiazole (8.1 g) and CuBr (10.7 g) in acetonitrile.
  • Add n-butyl nitrite (8.7 mL) and heat to 333 K for 15 min.
  • Purify via chromatography (heptane:ethyl acetate, 70:3) and recrystallize from hexane.

Q. How can researchers characterize the structural and electronic properties of this compound?

Use single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., twist angle between benzothiazole and substituent planes: 7.45°). Complement with spectroscopic methods:

  • IR : Peaks at 1476 cm1^{-1} (C-Br stretch) and 689 cm1^{-1} (C-S vibration).
  • 1H^1H NMR : Aromatic protons appear as multiplets (δ 7.40–8.16 ppm).
  • Elemental Analysis : Validate purity (e.g., C: 45.09% observed vs. 45.02% calculated) .

Advanced Research Questions

Q. How do halogen substituents (Br, F) influence the compound’s conformation and intermolecular interactions?

Advanced studies combine crystallography and computational modeling. For example:

  • Crystal Packing : π-π interactions between benzothiazole and aryl rings (distance: 3.815 Å) and S···Br contacts (3.5402 Å) stabilize the lattice .
  • DFT Analysis : Assess electronic effects of fluorine’s electronegativity on charge distribution and aromatic ring polarization .

Table 1: Key Structural Parameters

ParameterValueMethod
C-Br Bond Length1.89 ÅX-ray Diffraction
Dihedral Angle7.45°Hirshfeld Analysis
π-π Interaction Energy-15.2 kcal/molDFT Calculation

Q. What strategies resolve contradictions in bioactivity data across analogs?

Contradictions in SAR (structure-activity relationships) may arise from substituent positioning. For example:

  • Fluorine’s Role : While F enhances metabolic stability by reducing CYP450 interactions, its ortho/para positioning alters steric hindrance and binding affinity. Compare analogs via competitive binding assays (e.g., IC50_{50}) and molecular docking to identify optimal substitution patterns .
  • Case Study : Docking simulations of this compound analogs with mGluR5 receptors revealed para-fluorine’s superior selectivity over meta-substituted derivatives .

Q. How can researchers design experiments to evaluate metabolic stability influenced by fluorine?

Use in vitro assays:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life (t1/2_{1/2}) via LC-MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess fluorine’s impact on metabolic pathways.
  • Comparative Data : Fluorinated analogs show 20–40% longer t1/2_{1/2} than non-fluorinated counterparts due to reduced oxidative metabolism .

Methodological Guidelines for Data Interpretation

  • Contradictory Yields : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) if yields vary. For example, acetonitrile outperforms DMF in CuBr-mediated bromination due to better halide solubility .
  • Bioactivity Variability : Normalize data using internal standards (e.g., positive controls) and validate via dose-response curves to account for batch-to-batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-7-fluoro-4-methylbenzothiazole
Reactant of Route 2
2-Bromo-7-fluoro-4-methylbenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.